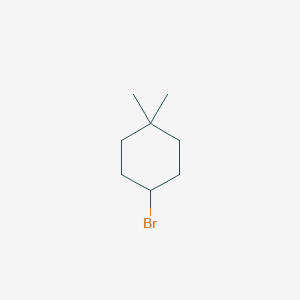

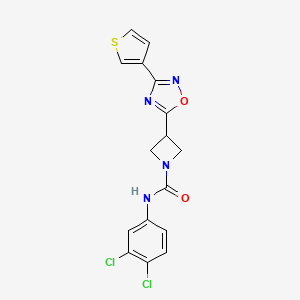

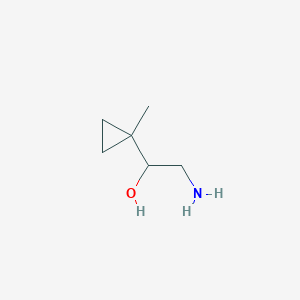

![molecular formula C17H12N2O4 B2547047 2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid CAS No. 496013-47-9](/img/structure/B2547047.png)

2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . A novel one-pot protocol for the convenient and efficient synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones in good yields from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes has been established with a wide range of substrate scope .Molecular Structure Analysis

Imidazo [1,5- a ]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties, characterized by a high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) .Chemical Reactions Analysis

A tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products is involved in this method .Scientific Research Applications

Synthesis and Antiproliferative Activity

The compound under discussion is related to a class of compounds that includes 2-aminobenzimidazole derivatives, which have been synthesized and tested for their antiproliferative activity in vitro. These compounds, particularly those derived from reactions with nitriles containing an active methylene group such as malononitrile, have shown promise in biological studies, indicating potential for further synthesis and exploration in scientific research. Two compounds from this class demonstrated significant activity, albeit without selectivity towards cancer cells, suggesting a need for further refinement in targeting mechanisms for therapeutic applications (Nowicka et al., 2014).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives, which are structurally similar to this compound, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Mode of Action

It is known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, interact with their targets through various mechanisms, including blocking γ-aminobutyric acid receptors .

Biochemical Pathways

Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been proposed for the treatment of cancer, cardiovascular diseases, and alzheimer’s disease , suggesting that they may affect a variety of biochemical pathways.

Result of Action

Related compounds have been shown to have a broad spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .

properties

IUPAC Name |

2-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16(21)12(17(22)23)10-13-14-8-4-5-9-19(14)15(18-13)11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDMHYFTZGQUJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

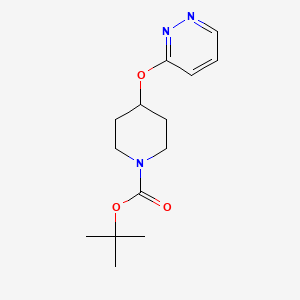

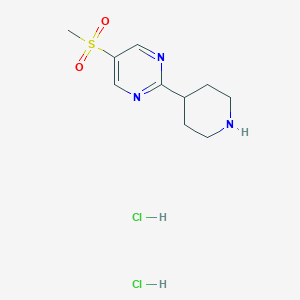

![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)

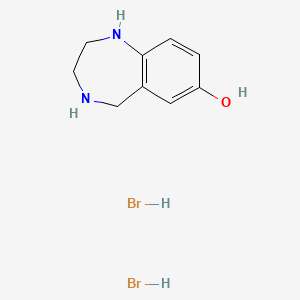

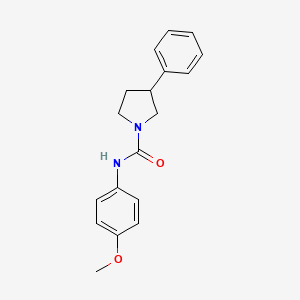

![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)

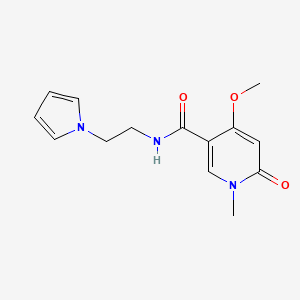

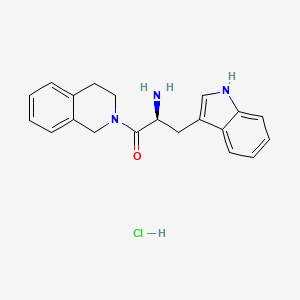

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)

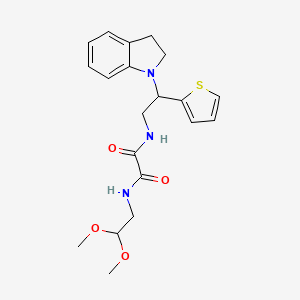

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)